molecular formula C12H16INO2 B8528030 Tert-butyl (2-(iodomethyl)phenyl)carbamate

Tert-butyl (2-(iodomethyl)phenyl)carbamate

Cat. No.: B8528030
M. Wt: 333.16 g/mol
InChI Key: KCFYELNQMHLDIN-UHFFFAOYSA-N
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Description

Tert-butyl (2-(iodomethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an iodomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(iodomethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(iodomethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of carbamates, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(iodomethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenyl carbamates.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (2-(iodomethyl)phenyl)carbamate involves its ability to act as a protecting group for amines The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine siteThe phenyl ring provides stability and can undergo further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(iodomethyl)phenyl)carbamate is unique due to the presence of the iodomethyl group, which allows for versatile substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing more functionalization options compared to simpler carbamates .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl N-[2-(iodomethyl)phenyl]carbamate

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

KCFYELNQMHLDIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of imidazole (404 mg, 5.94 mmol) and triphenylphosphine (1.56 g, 5.94 mmol) in methylene chloride (50 mL) is added iodine (1.51 g, 5.94 mmol) in portions. When the reaction is complete, a solution of (2-hydroxymethylphenyl)-carbamic acid tert-butyl ester (1.2 g, 5.4 mmol) in methylene chloride (20 mL) is added dropwise and the mixture is stirred at RT for 75 min. The mixture is concentrated and the insoluble material is filtered. The filtrate is evaporated and the residue is purified by column chromatography using a gradient of 25-50% MTBE/methylene chloride as eluent to give the title compound.
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of imidazole (2.6 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in DCM (180 mL) is slowly added I2 (9.4 g, 37 mmol) over a period of 10 min. The mixture is stirred at ambient temperature for 30 min. Then a solution of (2-hydroxymethylphenyl)-carbamic acid tert-butyl ester (7.5 g, 33.6 mmol) in DCM (40 mL) is added dropwise. The mixture is stirred at ambient temperature for 1 h, then is concentrated to about 70 mL and the resulting precipitate is filtered and washed with DCM. The filtrate is concentrated and purified to give the title compound as a solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five

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